Rauvotetraphylline A
CAS No.: 1422506-49-7
Cat. No.: VC0122505
Molecular Formula: C16H20N2O
Molecular Weight: 256.349
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1422506-49-7 |
---|---|
Molecular Formula | C16H20N2O |
Molecular Weight | 256.349 |
IUPAC Name | (1S,12S,13S,14R)-14-[(E)-1-hydroxybut-2-en-2-yl]-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol |
Standard InChI | InChI=1S/C20H26N2O3/c1-3-11(9-23)13-7-19-20-15(8-18(22(19)2)16(13)10-24)14-6-12(25)4-5-17(14)21-20/h3-6,13,16,18-19,21,23-25H,7-10H2,1-2H3/b11-3-/t13-,16-,18-,19-/m0/s1 |
Standard InChI Key | GYHMLJBIVSPOTK-ONERCXAPSA-N |
SMILES | CC=C(CO)C1CC2C3=C(CC(C1CO)N2C)C4=C(N3)C=CC(=C4)O |
Appearance | Powder |
Introduction
Chemical Structure and Properties
Rauvotetraphylline A belongs to the class of monoterpenoid indole alkaloids characterized by a complex heterocyclic structure. The compound's molecular formula is C20H26N2O3 with a molecular weight of 342.4 g/mol . Its IUPAC name is (1S,12S,13S,14R)-14-[(E)-1-hydroxybut-2-en-2-yl]-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol , reflecting its complex stereochemical configuration and functional group arrangement.
The structure of Rauvotetraphylline A features several key characteristics that contribute to its biological activity:
-
An indole core skeleton, which serves as the foundation for its structure
-
Multiple stereogenic centers that define its three-dimensional arrangement
-
Hydroxyl groups that enhance its solubility and potential for hydrogen bonding
-
A unique tetracyclic framework that distinguishes it from other alkaloids
The compound is assigned the CAS registry number 1422506-49-7 and has been cataloged in various chemical databases with identifiers such as HY-N1360 and AKOS040762270 .
Physical and Chemical Properties
Rauvotetraphylline A demonstrates typical alkaloid properties, including solubility in polar organic solvents such as methanol. Its structure includes multiple functional groups that can participate in various chemical interactions, making it potentially reactive in biological systems.
Property | Value |
---|---|
Molecular Formula | C20H26N2O3 |
Molecular Weight | 342.4 g/mol |
Appearance | Amorphous powder |
Solubility | Soluble in methanol and other polar organic solvents |
Stereochemistry | Multiple chiral centers (1S,12S,13S,14R) |
Functional Groups | Hydroxyl groups, indole nitrogen, tertiary amine |
Natural Source and Isolation
Rauvotetraphylline A is exclusively derived from Rauvolfia tetraphylla, a plant species belonging to the Apocynaceae family . The Rauvolfia genus comprises approximately 60 species distributed across America, Africa, Asia, and Oceania, and is renowned for its rich content of monoterpenoid indole alkaloids with diverse biological activities .
The isolation of Rauvotetraphylline A involves the extraction of aerial parts of Rauvolfia tetraphylla using ethanol as the primary solvent. Following extraction, the compound is purified through various chromatographic techniques, and its structure is confirmed using spectroscopic methods including UV, IR, and high-resolution electrospray ionization mass spectrometry (HRESIMS) .
Rauvotetraphylline A was first reported alongside four other novel indole alkaloids (collectively named Rauvotetraphyllines A-E) isolated from the same plant source . These compounds share structural similarities but differ in their specific stereochemical configurations and functional group arrangements, contributing to the chemical diversity of alkaloids present in Rauvolfia tetraphylla.
Biological Activities
Rauvotetraphylline A, like many other indole alkaloids from the Rauvolfia genus, demonstrates a range of biological activities that have attracted significant scientific interest. Although research specifically on Rauvotetraphylline A remains limited, the compound and its structural analogues have shown promising pharmacological potential.
Antimalarial Activity
Monoterpene indole alkaloids from Rauvolfia species have demonstrated antimalarial properties, suggesting potential applications in treating infections caused by Plasmodium parasites. The antimalarial activity may involve interference with the parasite's life cycle, although the exact mechanisms remain to be fully elucidated.
Biological Activity | Evidence Level | Potential Mechanism |
---|---|---|
Anticancer | Preliminary | Possible induction of apoptosis through modulation of signaling pathways |
Antimalarial | Preliminary | Potential interference with Plasmodium life cycle |
Antihypertensive | Theoretical | Possible modulation of vascular tone and blood pressure regulation |
Sedative | Theoretical | Potential interaction with central nervous system receptors |
Antioxidant | Theoretical | Possible free radical scavenging activity |
Research and Analytical Methods
The discovery and characterization of Rauvotetraphylline A have relied on sophisticated analytical techniques to determine its structure, purity, and biological properties. These methods provide essential tools for researchers investigating this compound's potential applications.
Structural Elucidation
The structure of Rauvotetraphylline A was established through a combination of spectroscopic methods, primarily:
-
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, to determine the carbon-hydrogen framework and functional group arrangements
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to confirm the molecular formula
-
Infrared (IR) spectroscopy to identify functional groups
-
Ultraviolet (UV) spectroscopy to characterize the chromophore systems
-
Optical rotation measurements to determine stereochemistry
These techniques collectively provided the data necessary to propose the complete three-dimensional structure of Rauvotetraphylline A, including its absolute stereochemistry .
Experimental Models for Biological Evaluation
Research on the biological activities of Rauvotetraphylline A and related compounds has employed various experimental models:
-
In vitro cytotoxicity assays using human cancer cell lines to evaluate anticancer potential
-
Parasite growth inhibition assays to assess antimalarial activity
-
Various biochemical assays to measure interaction with specific enzymes and receptors
Further research using advanced models, including animal studies and mechanism-based investigations, would provide more comprehensive understanding of Rauvotetraphylline A's pharmacological properties.
Future Research Directions
Despite the promising initial findings, Rauvotetraphylline A remains understudied compared to many other plant-derived bioactive compounds. Several research directions could significantly advance our understanding of this molecule:
-
Structure-activity relationship studies to identify the specific structural features responsible for biological activities
-
Detailed investigation of molecular mechanisms underlying observed pharmacological effects
-
Development of efficient synthetic routes to overcome limited natural supply
-
Exploration of potential synergistic effects with other bioactive compounds
-
Preclinical evaluation of safety and efficacy for potential therapeutic applications
The recent elucidation of the Rauvolfia tetraphylla genome and identification of key enzymes involved in alkaloid biosynthesis provide new opportunities for biotechnological approaches to produce Rauvotetraphylline A and related compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume